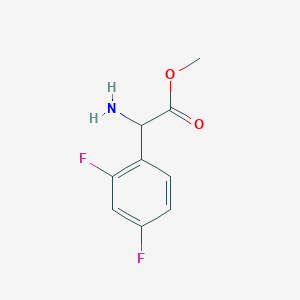

Methyl 2-amino-2-(2,4-difluorophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-amino-2-(2,4-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRHYXPEKOXTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination of Methyl 2-(2,4-difluorophenyl)acetate

One of the straightforward methods is the direct amination of the corresponding methyl 2-(2,4-difluorophenyl)acetate precursor. This involves introducing an amino group at the alpha position adjacent to the ester functionality.

- Reagents: Aminating agents such as ammonia or amine derivatives.

- Catalysts: Transition metal catalysts or phase transfer catalysts to facilitate the substitution.

- Conditions: Controlled temperature and solvent choice to optimize yield and minimize side reactions.

Strecker Synthesis Adaptation

A classical Strecker synthesis can be adapted for this compound by reacting 2,4-difluorophenylacetaldehyde with ammonia and cyanide sources, followed by hydrolysis and esterification.

- Step 1: Formation of alpha-aminonitrile intermediate.

- Step 2: Hydrolysis of nitrile to amino acid.

- Step 3: Esterification to form methyl ester.

This method is advantageous for producing enantiomerically pure compounds when chiral catalysts or auxiliaries are employed.

Enzymatic Resolution and Chiral Synthesis

For the preparation of the (R)- or (S)-enantiomers of this compound hydrochloride, enzymatic resolution or asymmetric synthesis methods are used.

- Example: Use of chiral catalysts or enzymes to selectively produce one enantiomer.

- Result: High enantiomeric excess, crucial for pharmaceutical applications.

Solubility and Stock Solution Preparation

A critical aspect of preparation is the dissolution and formulation of the compound for further use. According to data from GlpBio, the solubility of (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride varies with solvents, and precise stock solutions can be prepared as follows:

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 4.2082 | 0.8416 | 0.4208 |

| 5 mg | 21.0411 | 4.2082 | 2.1041 |

| 10 mg | 42.0822 | 8.4164 | 4.2082 |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Amination | Aminating agents, catalysts, solvents | Simple, direct | May require optimization for selectivity |

| Strecker Synthesis Adaptation | 2,4-Difluorophenylacetaldehyde, NH3, CN- | Access to alpha-aminonitrile | Multi-step, requires careful hydrolysis and esterification |

| Enzymatic Resolution/Chiral Synthesis | Chiral catalysts/enzymes | High enantiomeric purity | Costly, complex setup |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,4-difluorophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

Oxidation: Formation of Methyl 2-nitro-2-(2,4-difluorophenyl)acetate.

Reduction: Formation of Methyl 2-amino-2-(2,4-difluorophenyl)ethanol.

Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 2-amino-2-(2,4-difluorophenyl)acetate is utilized as a building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with enhanced properties.

Key Reactions:

- Esterification: The formation of esters through the reaction of the amino group with carboxylic acids.

- Reduction and Oxidation: The compound can undergo reduction to yield amines or oxidation to form corresponding acids.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe. Studies suggest it may inhibit specific enzymatic pathways and exhibit neuroprotective properties due to its structural similarity to neurotransmitters.

Biological Activity:

- Potential enzyme inhibitors

- Neuroprotective effects

Medicine

The compound is being explored for its therapeutic properties, particularly in drug development. Preliminary studies indicate that it may possess anti-inflammatory and antimicrobial activities.

Applications in Medicine:

- Development of new pharmaceuticals targeting inflammation and infection

- Exploration of its mechanism of action in modulating biological pathways

Case Studies and Research Findings

-

Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its utility in metabolic regulation studies.

- Study Reference: Interaction studies using binding assays showed significant inhibition rates against target enzymes.

-

Neuroprotective Effects : Preliminary findings indicate that this compound may protect neuronal cells from oxidative stress, which is a key factor in neurodegenerative diseases.

- Study Reference: In vitro assays revealed reduced cell death rates when exposed to neurotoxic agents in the presence of the compound.

-

Pharmacological Development : Ongoing research focuses on optimizing synthesis routes to improve yield and purity for pharmaceutical applications.

- Study Reference: Industrial synthesis methods have been adapted to enhance scalability while maintaining high purity levels.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2,4-difluorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

Fluorine Substitution Patterns

Methyl 2-amino-2-(4-fluorophenyl)acetate Differs by a single fluorine at the 4-position (vs. 2,4-diF). Synthesized via similar methods but exhibits reduced steric and electronic effects compared to the 2,4-diF analog . Used in pseudomonal inhibitors, achieving 99% yield in synthesis .

Ethyl 2-[(2,4-difluorophenyl)amino]acetate Replaces the methyl ester with an ethyl group and introduces a hydrazone moiety. Structural studies (X-ray crystallography) reveal orthorhombic packing (space group Pca2₁) and distinct hydrogen-bonding interactions .

Aromatic Ring Modifications

Methyl 2-(7-(2-(2,4-difluorophenyl)-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (EMAC10163h)

- Incorporates the 2,4-diF group into a chromene scaffold.

- Exhibits selective inhibition of tumor-associated carbonic anhydrases, with a melting point of 188–190°C, reflecting enhanced stability due to the chromene core .

Methyl 2-((4-fluoro-2-nitrobenzyl)amino)acetate Features a nitro group and fluoro substitution, increasing electron-withdrawing effects. Used in fragment-assisted drug design but may face metabolic instability due to the nitro group .

Physicochemical Properties

| Property | Methyl 2-amino-2-(2,4-diF-phenyl)acetate | Methyl 2-amino-2-(4-F-phenyl)acetate | EMAC10163h |

|---|---|---|---|

| Melting Point (°C) | Not reported | 84–97 | 188–190 |

| Solubility | Limited data; hydrochloride salt soluble in DMSO | Soluble in polar aprotic solvents | Low (chromene core) |

| Molecular Weight (g/mol) | 217.17 | 201.19 | 418.40 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.